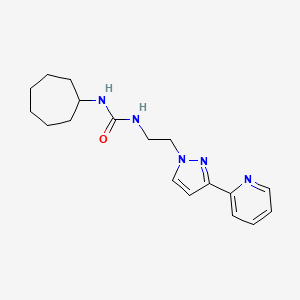

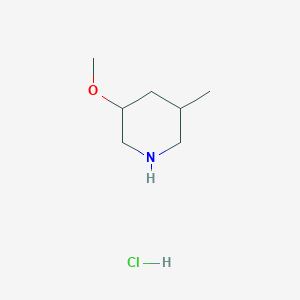

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthetic approaches to related compounds often involve selective cyclocondensation processes and multicomponent reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives, which are relevant to the synthesis of pyridin-2-yl-containing ureas (Lebedˈ et al., 2012). Additionally, the use of urea as a novel organo-catalyst in one-pot, multicomponent synthesis processes has been reported, highlighting an eco-friendly approach to synthesizing functionalized heterocycles (Brahmachari & Banerjee, 2014).

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has been conducted with the aim of identifying potential antibacterial agents. Various active methylene compounds were reacted with a precursor to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity towards hydrazine derivatives led to the creation of pyrazole and oxazole derivatives. Some of these newly synthesized compounds demonstrated significant antibacterial activity in testing (Azab, Youssef, & El-Bordany, 2013).

Oligomeric and Macrocyclic Ureas

A study on the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole at high temperatures resulted in a mixture of cyclic trimers and tetramers. These findings highlight the potential for forming complex urea-based structures that can be applied in various scientific fields, showcasing the versatility of urea derivatives in forming intricate molecular architectures (Gube et al., 2012).

Cytotoxicity and Inhibitory Activities of Pyrazole Derivatives

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds were synthesized and evaluated for their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against various cancer cell lines. This research highlights the potential of pyrazole derivatives as anticancer agents, demonstrating the significance of chemical modifications in enhancing biological activity (Alam et al., 2016).

Recognition of Urea and Its Derivatives

A novel pyridine-incorporated cyclo[6]aramide was designed for the recognition of urea and its derivatives, showcasing the ability to accommodate neutral urea-related guest molecules through multiple hydrogen bonding interactions. This study provides insights into the design of receptors and the understanding of binding modes, which are crucial for the development of sensor and recognition technologies (Kang et al., 2017).

Propriétés

IUPAC Name |

1-cycloheptyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c24-18(21-15-7-3-1-2-4-8-15)20-12-14-23-13-10-17(22-23)16-9-5-6-11-19-16/h5-6,9-11,13,15H,1-4,7-8,12,14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBGRFBHLNUFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)